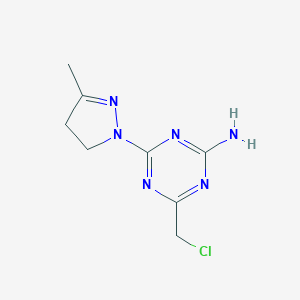
1-(4-Chlorophenyl)-2-hexahydro-1,3-benzodithiol-2-ylideneethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-hexahydro-1,3-benzodithiol-2-ylideneethanethione, commonly known as Clodinafop-propargyl, is a selective herbicide used to control grassy weeds in cereal crops. In recent years, there has been significant research on the synthesis, mechanism of action, and physiological effects of Clodinafop-propargyl.
Mécanisme D'action
Clodinafop-propargyl inhibits the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition leads to a buildup of toxic intermediates that ultimately result in the death of the plant. The selectivity of Clodinafop-propargyl towards grassy weeds is due to the differential sensitivity of their ACC enzyme compared to that of cereal crops.
Biochemical and physiological effects:
Studies have shown that Clodinafop-propargyl can affect the photosynthetic activity of plants, leading to a reduction in biomass and growth. Additionally, it can alter the lipid composition of plants, leading to changes in membrane fluidity and permeability. These effects can ultimately lead to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
Clodinafop-propargyl has several advantages for use in lab experiments, including its selectivity towards grassy weeds and its well-defined mechanism of action. However, its toxicity towards plants can make it difficult to use in certain experiments. Additionally, its mode of action may not be relevant to all plant species, limiting its applicability in certain studies.
Orientations Futures
There are several areas of future research for Clodinafop-propargyl. One area is the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Another area is the study of its effects on non-target organisms, such as insects and soil microorganisms. Additionally, research can be conducted on the use of Clodinafop-propargyl in combination with other herbicides to improve weed control efficacy.
Méthodes De Synthèse
The synthesis of Clodinafop-propargyl involves the reaction of 4-chlorobenzyl chloride with hexahydro-1,3-benzodithiol-2-ylideneethanethione in the presence of a base such as potassium hydroxide. The resulting product is then further purified to obtain Clodinafop-propargyl.
Applications De Recherche Scientifique
Clodinafop-propargyl has been extensively studied for its herbicidal properties in cereal crops such as wheat, barley, and oats. Its selectivity towards grassy weeds has made it a popular choice for farmers as it does not harm the crops. Additionally, research has been conducted on the use of Clodinafop-propargyl in combination with other herbicides to improve weed control efficacy.
Propriétés
Formule moléculaire |
C15H15ClS3 |
|---|---|
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
2-(3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiol-2-ylidene)-1-(4-chlorophenyl)ethanethione |
InChI |
InChI=1S/C15H15ClS3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h5-9,13-14H,1-4H2 |
Clé InChI |
VNUQLXKQHQYYAB-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)SC(=CC(=S)C3=CC=C(C=C3)Cl)S2 |
SMILES canonique |
C1CCC2C(C1)SC(=CC(=S)C3=CC=C(C=C3)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
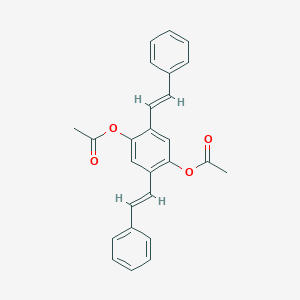
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
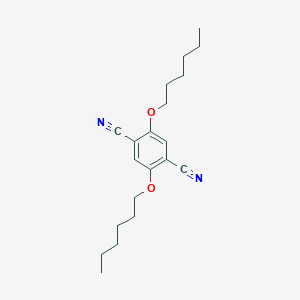
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
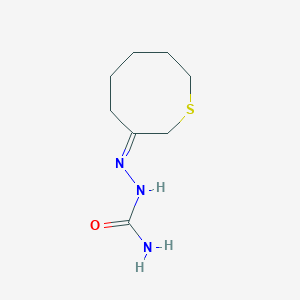
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
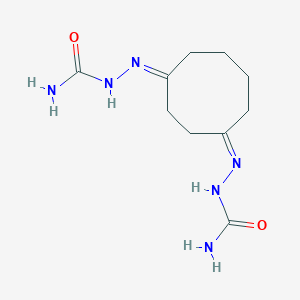
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
